molecular formula C21H19N5O B5864322 1,5-dimethyl-2-phenyl-4-[(E)-(quinolin-8-ylhydrazinylidene)methyl]pyrazol-3-one

1,5-dimethyl-2-phenyl-4-[(E)-(quinolin-8-ylhydrazinylidene)methyl]pyrazol-3-one

Cat. No.: B5864322
M. Wt: 357.4 g/mol
InChI Key: ZSNCRDPVELIHAG-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-dimethyl-2-phenyl-4-[(E)-(quinolin-8-ylhydrazinylidene)methyl]pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolones. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with phenyl and quinolinylhydrazinylidene groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

1,5-dimethyl-2-phenyl-4-[(E)-(quinolin-8-ylhydrazinylidene)methyl]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O/c1-15-18(21(27)26(25(15)2)17-10-4-3-5-11-17)14-23-24-19-12-6-8-16-9-7-13-22-20(16)19/h3-14,24H,1-2H3/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNCRDPVELIHAG-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=NNC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)/C=N/NC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-2-phenyl-4-[(E)-(quinolin-8-ylhydrazinylidene)methyl]pyrazol-3-one typically involves the condensation reaction of 4-amino-1,5-dimethyl-2-phenylpyrazole-3-one with quinoline-8-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-2-phenyl-4-[(E)-(quinolin-8-ylhydrazinylidene)methyl]pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Quinolinyl derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazolones and quinolinyl compounds.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-2-phenyl-4-[(E)-(quinolin-8-ylhydrazinylidene)methyl]pyrazol-3-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It also exhibits antimicrobial activity by disrupting the cell membrane integrity of microorganisms . In cancer cells, it may induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation .

Comparison with Similar Compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.